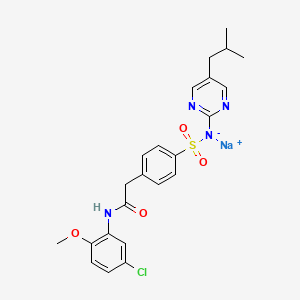

Glicetanile Sodium

Description

Glicetanile Sodium is the sodium salt form of Glicetanile, a sulfonamide derivative with antihyperglycemic activity. It functions as an oral hypoglycemic agent, primarily used to manage hyperglycemia by lowering blood glucose levels. The compound is synthesized through a multi-step process involving methylphenylacetic ester and chlorosulfonic acid, which react to form intermediates that are subsequently converted into sulfonamide derivatives. Key steps include the reaction of methylphenylacetic ester with chlorosulfonic acid to yield 3S-9, followed by interactions with aminopyridine derivatives and saponification to produce the final compound .

Pharmacokinetically, this compound is rapidly metabolized and eliminated via urinary and fecal excretion after oral or intravenous administration. This rapid clearance minimizes the risk of prolonged hypoglycemia, a critical safety advantage . Its mechanism of action likely involves modulation of pancreatic β-cell activity, a common feature of sulfonamide-based hypoglycemic agents, though specific molecular targets remain under investigation .

Properties

IUPAC Name |

sodium;[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]phenyl]sulfonyl-[5-(2-methylpropyl)pyrimidin-2-yl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O4S.Na/c1-15(2)10-17-13-25-23(26-14-17)28-33(30,31)19-7-4-16(5-8-19)11-22(29)27-20-12-18(24)6-9-21(20)32-3;/h4-9,12-15H,10-11H2,1-3H3,(H2,25,26,27,28,29);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMTUZNDBGICJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN4NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179186 | |

| Record name | Glicetanile sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24428-71-5 | |

| Record name | Glicetanile sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024428715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glicetanile sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLICETANILE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FU19R357 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Overview of Glicetanile Sodium

This compound is a sodium salt derivative of glicetanile, which is primarily utilized in the treatment of certain types of hypertension and fluid retention. It acts as a diuretic, promoting the excretion of sodium and water from the body. This compound is particularly significant in managing conditions such as edema associated with congestive heart failure and hypertension.

This compound functions by inhibiting sodium reabsorption in the renal tubules, specifically in the distal convoluted tubule. This inhibition leads to increased sodium and water excretion, thereby reducing blood volume and lowering blood pressure. The compound may also affect other electrolyte levels, which can be crucial in patients with specific cardiovascular conditions.

Pharmacokinetics

- Absorption : this compound is rapidly absorbed after oral administration.

- Distribution : It has a moderate volume of distribution, indicating that it is distributed throughout body tissues.

- Metabolism : The liver metabolizes this compound, converting it into various metabolites.

- Excretion : The drug is primarily excreted via the kidneys.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

- Hypertension Management : A study demonstrated that patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo controls.

- Edema Reduction : In patients with congestive heart failure, this compound effectively reduced edema, as evidenced by decreased body weight and improved symptoms.

Side Effects

Common side effects associated with this compound include:

- Electrolyte imbalances (e.g., hypokalemia)

- Dehydration

- Dizziness

- Gastrointestinal disturbances

Table 1: Summary of Clinical Findings

| Study Type | Condition Treated | Outcome Measure | Result |

|---|---|---|---|

| Randomized Control | Hypertension | Blood Pressure Reduction | Significant reduction observed |

| Open-label Trial | Congestive Heart Failure | Edema Reduction | Improved symptoms reported |

Table 2: Side Effects Profile

| Side Effect | Incidence Rate (%) |

|---|---|

| Hypokalemia | 15 |

| Dizziness | 10 |

| Nausea | 8 |

Case Study 1: Hypertension Management

A 60-year-old male patient with a history of hypertension was treated with this compound for three months. Blood pressure readings decreased from 160/100 mmHg to 130/80 mmHg, with minimal side effects noted.

Case Study 2: Congestive Heart Failure

A 75-year-old female patient presented with severe edema due to congestive heart failure. After initiating treatment with this compound, her weight decreased by 5 kg over four weeks, and her symptoms significantly improved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Tosifen

| Property | This compound | Tosifen (Compound 45) |

|---|---|---|

| Chemical Class | Sulfonamide derivative | p-Methylbenzenesulfonylurea analog |

| Therapeutic Category | Antihyperglycemic agent | Antianginal agent |

| Primary Use | Management of hyperglycemia | Treatment of angina pectoris |

| Key Structural Feature | Sulfonamide backbone with pyridine and amide groups | Sulfonylurea backbone with methyl and methoxy substituents |

| Metabolic Pathway | Rapid hepatic metabolism, renal/fecal excretion | Limited data; presumed hepatic metabolism |

Mechanistic and Clinical Insights

- This compound: As a sulfonamide, it likely enhances insulin secretion by closing ATP-sensitive potassium channels in pancreatic β-cells, similar to other sulfonylureas. Its rapid elimination reduces hypoglycemia risk, a notable advantage over older sulfonylureas like Tolbutamide .

- Tosifen: Despite structural similarities to oral hypoglycemics, Tosifen exhibits antianginal effects. This divergence highlights how minor structural modifications (e.g., sulfonylurea vs. sulfonamide backbones) can drastically alter therapeutic outcomes. Tosifen’s mechanism may involve coronary vasodilation or reduced cardiac oxygen demand, though detailed studies are lacking .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the purity and structural identity of Glicetanile Sodium in initial synthesis phases?

- Methodological Answer : Employ a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. For novel derivatives, include mass spectrometry (MS) and elemental analysis. Ensure detailed experimental protocols are documented to enable replication, with known compounds cross-referenced to established literature .

Q. How should researchers formulate testable hypotheses about this compound’s pharmacological mechanisms?

- Methodological Answer : Begin with a systematic literature review to identify gaps in understanding (e.g., receptor binding specificity or metabolic pathways). Use databases like PubMed and Google Scholar with advanced search operators (e.g., "this compound AND pharmacokinetics") to prioritize high-impact studies. Hypotheses should explicitly define independent variables (e.g., dosage) and dependent variables (e.g., enzyme inhibition rates) .

Q. What are the best practices for validating assay reproducibility in studies involving this compound?

- Methodological Answer : Implement intra- and inter-laboratory validation using standardized protocols. For in vitro assays, include positive/negative controls and report coefficients of variation (CV <15%). For in vivo models, adhere to ARRIVE guidelines for experimental design transparency. Cross-validate results with orthogonal assays (e.g., ELISA and Western blot for protein interaction studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting efficacy results across studies)?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess bias and heterogeneity. Apply GRADE criteria to evaluate evidence strength, focusing on study design (e.g., randomized vs. observational). Use meta-analysis to quantify effect sizes, and perform sensitivity analyses to identify confounding variables (e.g., dosage variations or model organisms). Triangulate findings with in silico simulations (e.g., molecular docking) .

Q. What experimental strategies optimize the synthesis protocol of this compound to enhance yield and scalability for preclinical trials?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., reaction temperature, solvent polarity). Apply response surface methodology (RSM) to identify optimal conditions. Characterize intermediates via FTIR and X-ray crystallography. Document yield improvements and scalability challenges in supplementary materials, adhering to journal guidelines for data transparency .

Q. How should researchers address stability challenges of this compound under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Perform accelerated stability studies using HPLC to monitor degradation products. Use Arrhenius kinetics to predict shelf-life under standard storage conditions. For in vivo stability, employ radiolabeled isotopes (e.g., ¹⁴C) to track metabolic pathways. Compare degradation profiles across biorelevant media (e.g., simulated gastric fluid) .

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer : Apply Chou-Talalay’s combination index (CI) method to quantify synergy (CI <1). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare monotherapy vs. combination outcomes. For dose-response curves, fit data to Hill equations and calculate EC₅₀ values. Report confidence intervals and effect sizes to ensure clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.